

N-Boc-dolaproine for beginners in peptide chemistry

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Compound of Interest

Compound Name: N-Boc-dolaproine

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An In-Depth Technical Guide to N-Boc-Dolaproine for Peptide Chemistry

For researchers, scientists, and professionals in drug development, understanding the role and application of specialized amino acids is paramount. **N-Boc-dolaproine** is a critical building block in the synthesis of potent anti-cancer agents, making it a molecule of significant interest. This guide provides a comprehensive technical overview of **N-Boc-dolaproine**, from its fundamental properties to its application in the synthesis of complex peptides.

Introduction to N-Boc-Dolaproine

N-Boc-dolaproine (Dap) is a protected, non-proteinogenic amino acid. It serves as a crucial structural component of Dolastatin 10, a natural pentapeptide isolated from the sea hare *Dolabella auricularia*.^{[1][2][3][4]} Dolastatin 10 is a powerful inhibitor of tubulin polymerization and mitosis, exhibiting significant antineoplastic activity.^{[2][3]}

Due to toxic side effects observed in clinical trials, Dolastatin 10 itself is not used as a standalone drug. However, its structural framework has inspired the development of numerous synthetic analogs known as auristatins.^[5] **N-Boc-dolaproine** is a key intermediate in the synthesis of these auristatins, which are widely used as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).^{[5][6]} The Boc (tert-butoxycarbonyl) group is a temporary protecting group for the amine, which is essential for controlled, stepwise peptide synthesis.^[7]

Physicochemical and Safety Data

Accurate characterization is the foundation of chemical synthesis. The properties of **N-Boc-dolaproine** are summarized below.

Table 1: Physicochemical Properties of N-Boc-dolaproine

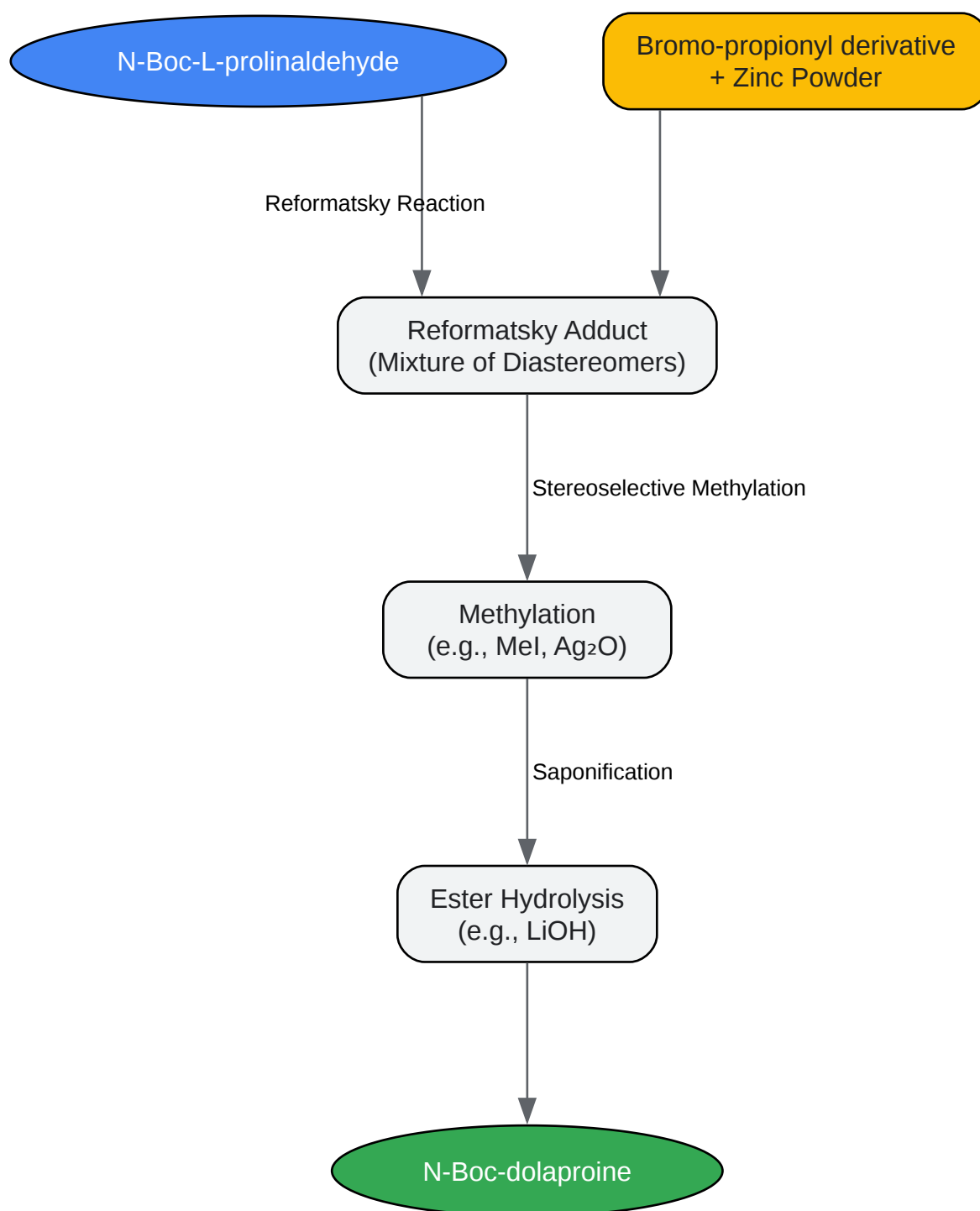
Property	Value	Source
CAS Number	120205-50-7	[1][8]
Molecular Formula	C ₁₄ H ₂₅ NO ₅	[1][8][9]
Molecular Weight	287.35 g/mol	[8][9][10]
IUPAC Name	(2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid	
Synonyms	(2R,3R)-BOC-dolaproine, Dolaproline, N-Boc-dolaproline	[6][8][11]
Appearance	Colorless to light yellow oil or solid	[6][12]
Purity	≥95%	[8]
Boiling Point	397.8 ± 17.0 °C (Predicted)	[6][11][12]
Density	1.133 ± 0.06 g/cm ³ (Predicted)	[6][11][12]
pKa	4.27 ± 0.11 (Predicted)	[6][11][12]

Table 2: Safety and Handling Information

Parameter	Details	Source
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	
Storage Temperature	2-8°C, -20°C, or 4°C under nitrogen	[1] [2] [6] [12]
Shipping Temperature	Ambient / Room Temperature	[1] [8]

Synthesis of N-Boc-Dolaproine

The synthesis of **N-Boc-dolaproine** is a multi-step process. One common route begins with the commercially available N-Boc-L-prolinaldehyde.[\[5\]](#)[\[9\]](#) A key step involves a Reformatsky-type reaction to form the carbon-carbon bond and introduce the desired stereochemistry.[\[5\]](#)



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Caption: General workflow for the synthesis of **N-Boc-dolaproine**.

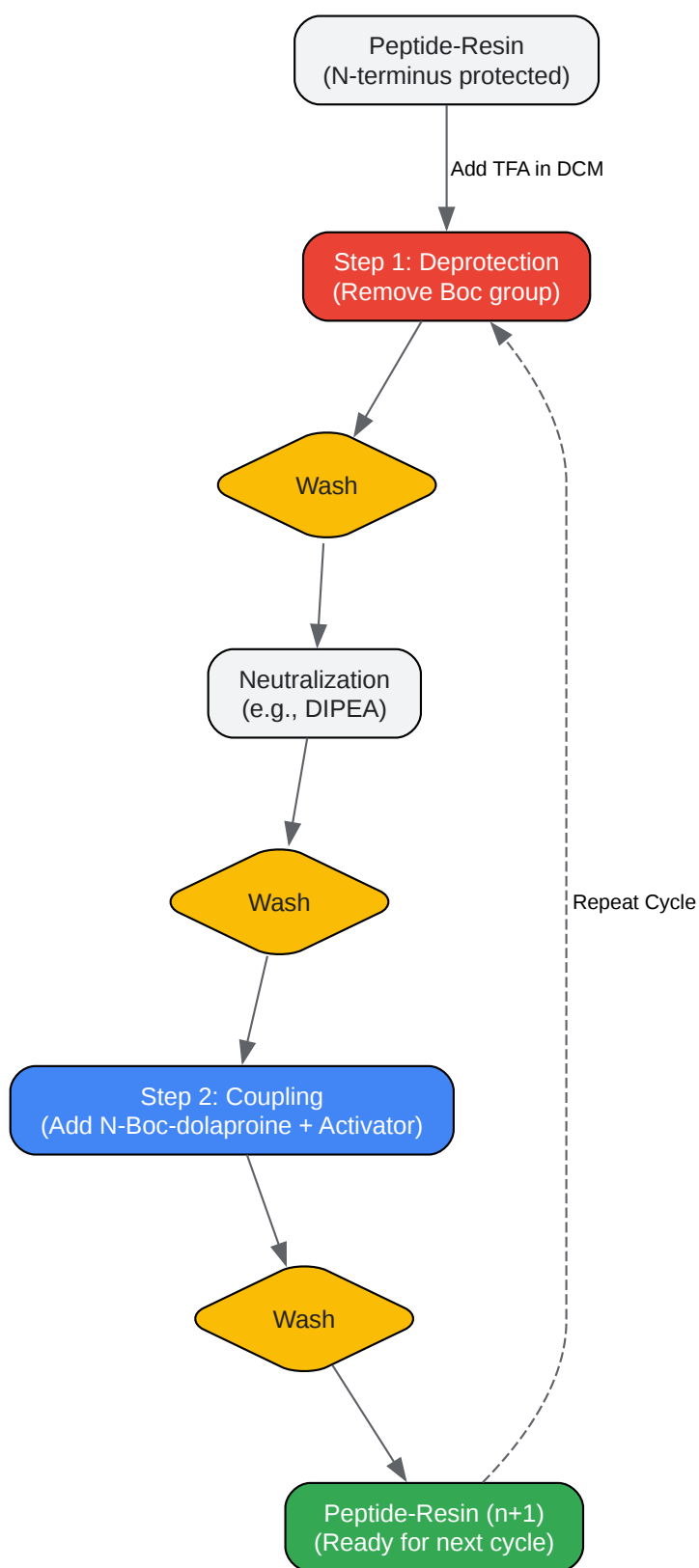
Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative example based on published synthesis routes.^[5]

- **Activation of Zinc:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add zinc powder. Activate the zinc using a suitable method (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).
- **Reaction Setup:** Add anhydrous tetrahydrofuran (THF) to the activated zinc.
- **Initiation:** Add a small amount of a bromo-propionyl derivative (e.g., ethyl 2-bromopropionate) to the zinc suspension and heat gently to initiate the reaction.
- **Addition of Reactants:** Cool the reaction mixture to 25-35°C. Prepare separate solutions of N-Boc-L-prolinaldehyde in THF and the bromo-propionyl derivative in THF.
- **Slowly add the N-Boc-L-prolinaldehyde solution to the zinc suspension and stir for 15-30 minutes.**
- **Controlled Addition:** Add approximately 20% of the bromo-propionyl derivative solution dropwise. Stir for 30-60 minutes. Continue the dropwise addition of the remaining solution, maintaining the temperature between 25-35°C.
- **Reaction Monitoring:** Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by an appropriate analytical technique (e.g., HPLC or TLC).
- **Workup:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification and Subsequent Steps:** Purify the resulting Reformatsky adduct by column chromatography. The purified intermediate is then subjected to methylation followed by ester hydrolysis to yield **N-Boc-dolaproine**.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-dolaproine is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The Boc protecting group is acid-labile, making it suitable for a specific SPPS strategy.^{[7][13]} The general cycle involves anchoring the first amino acid to a solid resin support, followed by sequential cycles of deprotection and coupling.



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Caption: The Boc-SPPS cycle for incorporating an amino acid.

Experimental Protocol: Incorporation of N-Boc-Dolaproine via Boc-SPPS

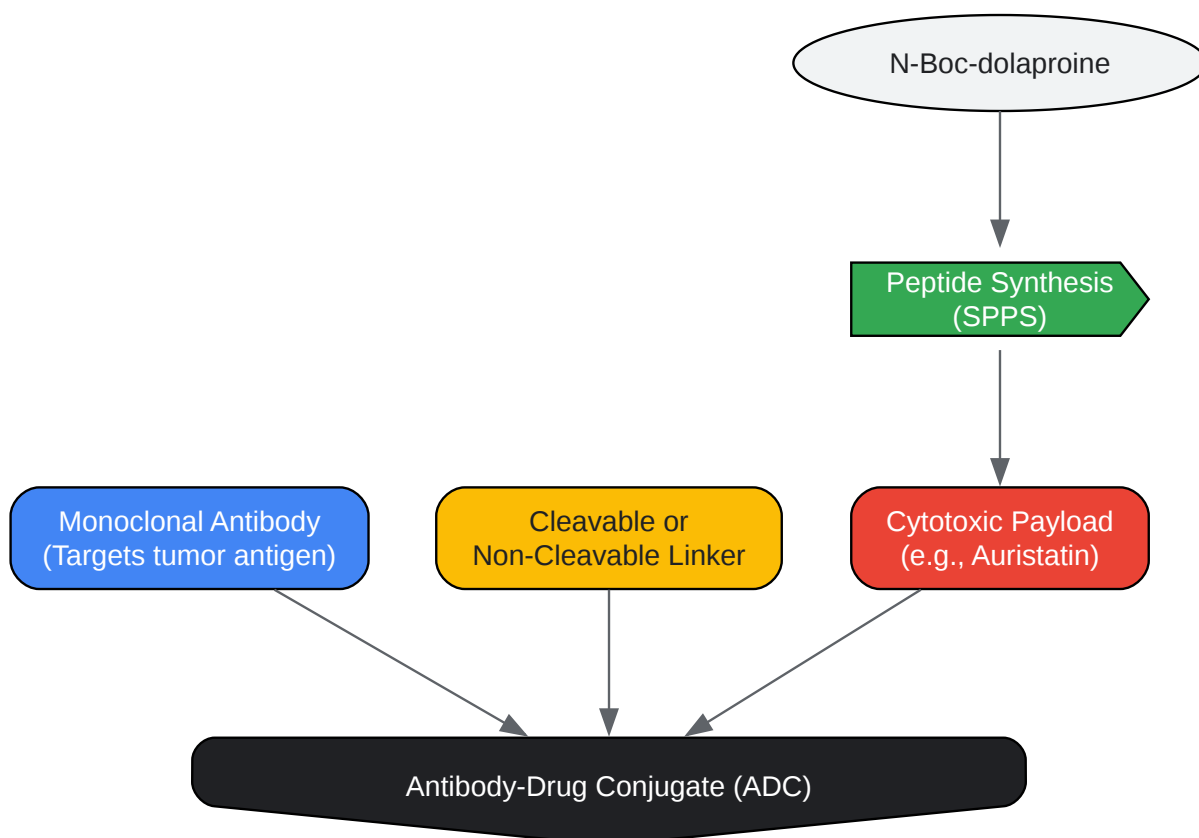
This protocol outlines the steps for coupling **N-Boc-dolaproine** to a growing peptide chain on a solid support (e.g., MBHA resin).

- Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
- Boc Deprotection:
 - Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[\[13\]](#)[\[14\]](#)
 - Filter the resin and wash thoroughly with DCM to remove residual TFA.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test like the chloranil test).
 - Wash the resin again with DCM to remove excess base.
- Coupling Reaction:
 - In a separate vessel, pre-activate **N-Boc-dolaproine** (typically 2-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU/HOBt or DCC in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
 - Add the activated **N-Boc-dolaproine** solution to the neutralized resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitoring and Wash:
 - Monitor the completion of the reaction using a qualitative test (e.g., the Kaiser test, which will be negative upon successful coupling).

- Once complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Next Cycle: The resin, now bearing the newly coupled **N-Boc-dolaproine**, is ready for the next deprotection and coupling cycle.
- Final Cleavage: After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF).^[13]

Role in Drug Development: Antibody-Drug Conjugates

The primary application of **N-Boc-dolaproine** in modern drug development is in the synthesis of auristatin payloads for ADCs. ADCs are targeted therapies designed to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.



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Caption: Logical relationship of **N-Boc-dolaproine** to a final ADC.

N-Boc-dolaproine is used to synthesize peptide linkers or the main peptide chain of auristatins like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These auristatins are then attached to a monoclonal antibody via a chemical linker. Once the ADC binds to its target antigen on a cancer cell, it is internalized, and the cytotoxic payload is released, leading to cell death.

Conclusion

N-Boc-dolaproine is more than just a protected amino acid; it is an enabling tool in the field of peptide chemistry and oncology drug development. Its unique structure, derived from a potent natural product, makes it an indispensable building block for the synthesis of auristatin-class payloads. A thorough understanding of its properties, synthesis, and application in SPPS is essential for researchers and scientists working to design and create the next generation of targeted cancer therapeutics like ADCs.

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